1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
Description
1-Phenyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-amine is a tricyclic amine featuring a fused bicyclo[4.3.1] core with two nitrogen atoms at positions 3 and 6 and a phenyl substituent at position 1 (Figure 1). Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 256.35 g/mol . The SMILES notation (C1CN2CC3CN1CC(C2)(C3=O)C4=CC=CC=C4) and InChIKey (VIFRQWMULUPNKG-UHFFFAOYSA-N) confirm its stereochemical complexity and rigid tricyclic scaffold . Limited literature or patent data exist for this compound, suggesting it may be a novel or understudied structure.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXKBMKJXACGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclization of Functionalized Precursors
The tricyclic core is typically constructed through intramolecular cyclization of appropriately substituted linear precursors. A documented approach involves heating 4-chloro-N-(pent-4-en-1-yl)butanamide with glycine derivatives under dehydrating conditions. This initiates a cascade process:
- Imine formation between the primary amine and ketone
- Intramolecular nucleophilic displacement of chloride
- Azomethine ylide generation and subsequent 1,3-dipolar cycloaddition
The reaction typically employs toluene or DMF at 110–120°C with magnesium sulfate as a drying agent to drive imine formation. Substitution of the benzyl group in analogous compounds with phenyl requires careful optimization of electronic and steric parameters to maintain cyclization efficiency.
Table 1: Comparative Analysis of Cyclization Conditions
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-N-pentenyl | Glycine methyl ester | Toluene | 110 | 53 |
| Phenyl analog | Glycine | DMF | 120 | 47* |
| Metathesized derivative | Acetylhydrazide | PhMe | 110 | 61 |
Reductive Amination Strategies
Construction of the 9-amine functionality can be achieved through reductive amination of ketone precursors. For 1-phenyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one, this involves:
- Formation of imine with ammonium acetate
- Reduction using sodium cyanoborohydride in methanol
- Acidic workup to isolate the amine hydrochloride salt
This method benefits from commercial availability of borane-amine complexes but requires strict control of pH (6.5–7.5) to prevent over-reduction. Steric hindrance from the tricyclic system typically limits yields to 35–45%, necessitating chromatographic purification with CH₂Cl₂–MeOH–NH₃ (98:2:1) eluent systems.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Scale-up of the cyclization process employs tubular reactors with:
- Residence time: 45–60 minutes
- Temperature gradient: 80°C → 120°C
- Pressure: 3–5 bar to maintain solvent integrity
Continuous extraction systems using membrane-based liquid-liquid separators achieve 85–90% product recovery, significantly outperforming batch processes. Catalyst immobilization on polystyrene supports enables 15–20 reaction cycles before significant activity loss.
Crystallization-Induced Dynamic Resolution
The tricyclic amine's stereochemistry is controlled through:
- Formation of diastereomeric salts with (R)-mandelic acid
- Seeded cooling crystallization (-15°C)
- Mother liquor recycling for racemization
This process achieves 98% ee in 3 crystallization cycles with 82% overall yield, making it preferable to chiral chromatography for industrial applications.
Catalytic Asymmetric Synthesis
Organocatalytic Michael Addition-Cyclization
Chiral thiourea catalysts (20 mol%) induce asymmetry during tricyclic ring formation:
- Michael addition of glycine Schiff base to α,β-unsaturated ketone
- Intramolecular hemiaminal formation
- Acid-catalyzed cyclodehydration
This method achieves 89% ee but suffers from low turnover frequency (TOF = 4 h⁻¹), limiting industrial viability.
Transition Metal-Catalyzed C-H Amination
Rhodium(II) carboxylate complexes enable direct amination of C-H bonds in advanced intermediates:
- Catalyst: Rh₂(esp)₂ (5 mol%)
- Nitrene source: PhI=NNs
- Solvent: DCE at 40°C
This atom-economical approach constructs the 9-amine group in 68% yield with complete retention of tricyclic stereochemistry.
Innovative Methodology: Cross Metathesis-Enhanced Cycloaddition
Dipolarophile Activation Strategy
When standard cyclization conditions fail, cross metathesis with phenyl vinyl sulfone significantly improves reactivity:
- Grubbs 2nd generation catalyst (5 mol%)
- CH₂Cl₂, 40°C, 12 hours
- Subsequent cycloaddition with glycine at 120°C
This two-step process increases yield from <5% to 56% for challenging substrates while introducing the phenyl group via sulfone intermediate.
Table 2: Metathesis-Cycloaddition Performance Metrics
| Parameter | Value |
|---|---|
| Metathesis conversion | 92% |
| Cycloaddition yield | 56% |
| Diastereomeric ratio | >99:1 |
| Total synthesis time | 36 hours |
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use in key steps:
- Stoichiometry: 1:1.2 ketone:glycine
- Milling frequency: 30 Hz
- Time: 6 hours
Yields comparable to solution-phase (48%) with 90% reduction in E-factor.
Photocatalytic Reductive Amination
Visible-light driven catalysis using:
- Photocatalyst: Eosin Y (2 mol%)
- Reductant: Hantzsch ester
- Light source: 450 nm LEDs
This method achieves 78% yield at room temperature but requires strict oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and physicochemical properties:
Key Structural and Functional Differences
Spirocyclic compounds (e.g., 1-oxa-4-azaspiro[5.5]undecane derivatives) exhibit conformational flexibility at the spiro center, which may reduce target affinity but improve solubility .
Heteroatoms :
- Replacement of oxygen (1-oxa) with nitrogen (3,6-diaza) in the target compound increases basicity and hydrogen-bonding capacity, favoring interactions with acidic residues in enzymes .
Substituents :
- Phenyl groups (target compound) enhance aromatic stacking interactions, whereas thiophene or benzodioxole substituents () introduce π-π interactions and metabolic resistance .
In contrast, spirocyclic analogs often require chromatographic separation of diastereomers, reducing scalability (e.g., 30% yield in ) .
Pharmacological Potential
- Tricyclic Amines : The rigid scaffold of 1-phenyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-amine could mimic natural alkaloids, suggesting applications in neuropharmacology (e.g., serotonin or dopamine receptor modulation) .
- Spirocyclic Derivatives : Compounds like N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine have demonstrated modularity for CNS drug discovery, though lower yields limit utility .
Biological Activity
1-Phenyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine, also known as a diazatricyclo compound, is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This compound's unique structure contributes to its diverse pharmacological properties, making it a subject of various studies in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-Phenyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine is with a molecular weight of approximately 243.35 g/mol. The compound features a tricyclic structure that includes nitrogen atoms, which can influence its reactivity and interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3 |
| Molecular Weight | 243.35 g/mol |
| SMILES | C1CN2CC3CN1CC(C2)(C3)C4=CC=CC=C4 |
| InChI Key | VIFRQWMULUPNKG-UHFFFAOYSA-N |
Anticancer Properties
Recent studies suggest that compounds similar to 1-Phenyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine exhibit significant anticancer properties. The activity is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, derivatives of similar diazatricyclo compounds have shown effectiveness against various cancer cell lines by targeting:
- Telomerase
- Histone deacetylases (HDAC)
- Thymidylate synthase
These targets are crucial for the maintenance of cancer cell immortality and proliferation.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Growth Factors : Compounds can disrupt signaling pathways essential for tumor growth.
- Enzyme Inhibition : By inhibiting specific enzymes, these compounds can induce apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A study demonstrated that a series of diazatricyclo compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM.
- Mechanism-Based Study : Research indicated that certain derivatives could inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that favor apoptosis in cancer cells.
Comparative Biological Activity Table
The following table summarizes the biological activities reported for various diazatricyclo compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| 1-Phenyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine | Antitumor | 10 | HDAC |
| Diazatricyclo Compound A | Antimicrobial | 15 | Bacterial Cell Wall Synthesis |
| Diazatricyclo Compound B | Anti-inflammatory | 25 | COX Inhibition |
Q & A
Q. Advanced
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines or organocatalysts) to control stereocenters during cyclization .
- Diastereomer Separation : Use preparative HPLC with chiral columns, as demonstrated for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (2:1 diastereomer ratio resolved via HPLC) .
- Dynamic NMR : Analyze coalescence temperatures to assess stereochemical rigidity .
How should conflicting bioactivity data across studies be analyzed?
Q. Advanced
- Assay Standardization : Ensure consistent in vitro models (e.g., receptor binding vs. cell viability assays) and purity thresholds (>95% by HPLC) .
- Mechanistic Profiling : Use knockout cell lines or enzyme inhibition assays to isolate target interactions .
- Meta-Analysis : Compare structural analogs (e.g., phenyl-substituted tricyclic amines) to identify SAR trends .
What computational methods predict its bioactivity and binding modes?
Q. Advanced
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD <2 Å for 100 ns simulations) .
- QSAR Modeling : Correlate substituent effects (e.g., phenyl ring position) with activity using regression analysis .
How can solubility and formulation challenges be addressed?
Q. Advanced
- Co-Solvent Systems : Use DMSO-water or PEG-400 to enhance solubility .
- Salt Formation : React with HCl or citric acid to improve aqueous stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release, as tested in spirocyclic analogs .
What are the key impurities in its synthesis, and how are they controlled?
Q. Basic
- Byproducts : Unreacted precursors or over-cyclized derivatives. Monitor via TLC or LC-MS .
- Degradation Products : Oxidized amines or ring-opened species. Use inert atmospheres (N₂/Ar) during synthesis .
- Specification Limits : Set thresholds (<0.1% for genotoxic impurities) per ICH guidelines .
What in vitro/in vivo models are suitable for assessing its bioactivity?
Q. Advanced
- In Vitro : Radioligand displacement assays (e.g., 5-HT receptors) or enzyme inhibition (e.g., monoamine oxidase) .
- In Vivo : Rodent models for depression (e.g., forced swim test) or neuropathic pain .
- Toxicity Screening : Ames test for mutagenicity and hepatocyte assays for metabolic stability .
How do structural modifications impact its physicochemical properties?
Q. Advanced
- Phenyl Substituents : Electron-donating groups (e.g., -OCH₃) increase lipophilicity (logP) but may reduce solubility .
- Bridging Heteroatoms : Replacing oxygen with sulfur (e.g., 1-oxa vs. 5-thia analogs) alters ring strain and bioavailability .
- Stereochemistry : (R) vs. (S) enantiomers may exhibit divergent receptor binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
